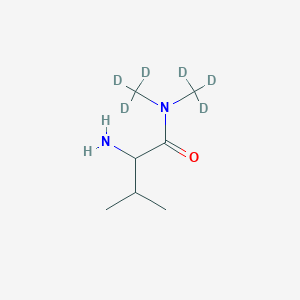

![molecular formula C22H20O13 B1163876 6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione CAS No. 51803-68-0](/img/structure/B1163876.png)

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

Übersicht

Beschreibung

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is a derivative of ellagic acid, a naturally occurring polyphenolic compound. This compound can be isolated from the stem bark of Dipentodon sinicus . It is known for its potential biological activities and is often used in scientific research.

Wissenschaftliche Forschungsanwendungen

3,3’-Di-O-Methylellagic Acid 4’-Glucoside has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of ellagic acid derivatives.

Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.

Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Wirkmechanismus

Target of Action

It is known that ellagic acid derivatives have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Mode of Action

It is known that ellagic acid derivatives can selectively inhibit the formation of acid-fast bacilli without hindering their growth . This suggests that the compound may interact with its targets in a way that modulates their function without causing cytotoxic effects.

Biochemical Pathways

Given the known activities of ellagic acid derivatives, it is likely that this compound affects pathways related to oxidative stress, inflammation, and cell proliferation .

Result of Action

Given the known activities of ellagic acid derivatives, it is likely that this compound exerts antioxidant, anti-inflammatory, and anticancer effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

3,3’-Di-O-Methylellagic Acid 4’-Glucoside plays a significant role in biochemical reactions, particularly those involving oxidative stress and inflammation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. Additionally, 3,3’-Di-O-Methylellagic Acid 4’-Glucoside interacts with proteins involved in inflammatory pathways, modulating their activity and reducing inflammation .

Cellular Effects

The effects of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant genes and protection against oxidative damage. Furthermore, 3,3’-Di-O-Methylellagic Acid 4’-Glucoside affects the expression of genes involved in inflammation, apoptosis, and cell proliferation, thereby influencing various cellular processes .

Molecular Mechanism

At the molecular level, 3,3’-Di-O-Methylellagic Acid 4’-Glucoside exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their activity. For instance, it can inhibit the activity of enzymes involved in ROS production, thereby reducing oxidative stress. Additionally, 3,3’-Di-O-Methylellagic Acid 4’-Glucoside can modulate the activity of transcription factors, leading to changes in gene expression. These molecular interactions contribute to its antioxidant, anti-inflammatory, and anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that 3,3’-Di-O-Methylellagic Acid 4’-Glucoside can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside vary with different dosages in animal models. At low to moderate doses, it has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can have toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of polyphenolic compounds. For example, it can be metabolized by glucuronidation and sulfation, leading to the formation of various metabolites. These metabolic pathways influence the bioavailability and activity of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside in the body .

Transport and Distribution

The transport and distribution of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it can be transported into cells via glucose transporters and distributed to various tissues, including the liver, kidneys, and brain .

Subcellular Localization

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is localized in specific subcellular compartments, which can affect its activity and function. It has been shown to accumulate in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate their activity. Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence its subcellular localization and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,3’-Di-O-Methylellagic Acid 4’-Glucoside can be synthesized through the methylation of ellagic acid derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide or acetone .

Industrial Production Methods

Industrial production of 3,3’-Di-O-Methylellagic Acid 4’-Glucoside involves the extraction of ellagic acid from plant sources, followed by chemical modification. The extraction process includes solvent extraction, purification, and crystallization. The chemical modification involves methylation and glycosylation reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Di-O-Methylellagic Acid 4’-Glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various methylated and glycosylated derivatives of ellagic acid, which exhibit different biological activities and properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3’-Di-O-Methylellagic Acid 4’-Xylopyranoside: Another ellagic acid derivative with similar glycosylation but different sugar moiety.

3,3’,4’-Tri-O-Methylellagic Acid: A tri-methylated derivative of ellagic acid with distinct biological activities.

Ellagic Acid: The parent compound from which these derivatives are synthesized.

Uniqueness

3,3’-Di-O-Methylellagic Acid 4’-Glucoside is unique due to its specific glycosylation pattern, which imparts distinct biological properties and enhances its solubility and stability compared to other ellagic acid derivatives .

Eigenschaften

IUPAC Name |

6-hydroxy-7,14-dimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-30-16-8(24)3-6-11-12-7(21(29)34-18(11)16)4-9(17(31-2)19(12)35-20(6)28)32-22-15(27)14(26)13(25)10(5-23)33-22/h3-4,10,13-15,22-27H,5H2,1-2H3/t10-,13-,14+,15-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYQFRZBMVRYFC-CGWYSGAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301346181 | |

| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51803-68-0 | |

| Record name | 3,3'-Di-O-Methylellagic Acid 4'-Glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301346181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A1: This compound has been isolated from various plant sources, including:

- Turpinia ternata: Research has shown the presence of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in the stems of this plant. []

- Euscaphis japonica: This plant species is another source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Qualea species: Various Qualea species, including Qualea parviflora, contain this compound. []

- Euphorbia pekinensis Rupr.: This plant's roots have been identified as a source of 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Discocleidion rufescens: This is another plant species from which researchers have isolated the compound. []

- Fructus Polygoni Orientalis: This plant, specifically its fruits, contains 3,3'-Di-O-Methylellagic Acid 4'-Glucoside. []

- Potentilla kleiniana Wight et Arn: This plant is a known source of the compound. []

- Memecylon edule Roxb: Researchers have isolated 3,3'-Di-O-Methylellagic Acid 4'-Glucoside from the leaves of this plant. []

- Canarium subulatum: This plant's bark has been identified as a source of the compound. []

Q2: Does 3,3'-Di-O-Methylellagic Acid 4'-Glucoside demonstrate any biological activities?

A2: Yes, research suggests potential biological activities:

- Antioxidant Activity: 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits moderate antioxidant activity against DPPH free radicals, indicating its potential to scavenge harmful free radicals. []

- Cytotoxicity: The compound displays moderate cytotoxicity against Artemia salina larvae, suggesting possible anti-cancer properties. []

- α-glucosidase inhibition: Studies have shown that 3,3'-Di-O-Methylellagic Acid 4'-Glucoside exhibits α-glucosidase inhibitory activity, potentially useful for managing type 2 diabetes by regulating blood sugar levels. []

- Anti-inflammatory activity: While not directly tested on 3,3'-Di-O-Methylellagic Acid 4'-Glucoside, other major compounds isolated alongside it from Memecylon edule Roxb exhibited significant anti-inflammatory activity, suggesting a possible similar effect for this compound. []

Q3: What is the significance of identifying 3,3'-Di-O-Methylellagic Acid 4'-Glucoside in these plant sources?

A3: Identifying this compound in various plants is significant for several reasons:

Q4: What analytical techniques are used to characterize and quantify 3,3'-Di-O-Methylellagic Acid 4'-Glucoside?

A4: Researchers utilize a combination of techniques for characterization and quantification, including:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H-NMR and ¹³C-NMR) is crucial for determining the structure and confirming the identity of the compound. [, , , , , , ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of the compound, aiding in structural elucidation and identification. [, ]

- Chromatography: High-Performance Liquid Chromatography (HPLC) is often employed for separating and purifying the compound from complex plant extracts. [, ] It can be coupled with MS for simultaneous separation, identification, and quantification.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps analyze the compound's absorption and transmission of light, offering insights into its electronic structure and aiding in identification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.